molecular formula C6H6F4O2 B2996396 2-(2,2,3,3-tetrafluorocyclobutyl)acetic Acid CAS No. 885459-27-8

2-(2,2,3,3-tetrafluorocyclobutyl)acetic Acid

Cat. No.: B2996396
CAS No.: 885459-27-8
M. Wt: 186.106
InChI Key: XOHACWHDPMKUDV-UHFFFAOYSA-N
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Description

2-(2,2,3,3-Tetrafluorocyclobutyl)acetic acid is a fluorinated cyclobutane derivative featuring a cyclobutyl ring substituted with four fluorine atoms and an acetic acid side chain. Fluorinated cyclobutanes are of interest in medicinal chemistry due to their enhanced metabolic stability and bioavailability compared to non-fluorinated counterparts .

Properties

IUPAC Name

2-(2,2,3,3-tetrafluorocyclobutyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F4O2/c7-5(8)2-3(1-4(11)12)6(5,9)10/h3H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHACWHDPMKUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(F)F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,3,3-tetrafluorocyclobutyl)acetic acid typically involves the cyclization of a suitable precursor followed by fluorination and subsequent functional group transformations. One common method involves the cyclization of a butadiene derivative, followed by selective fluorination using reagents such as elemental fluorine or fluorinating agents like Selectfluor. The resulting tetrafluorocyclobutyl intermediate is then subjected to carboxylation to introduce the acetic acid moiety .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,3,3-tetrafluorocyclobutyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(2,2,3,3-tetrafluorocyclobutyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2,3,3-tetrafluorocyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-(2,2,3,3-tetrafluorocyclobutyl)acetic acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Fluorine Substitution Key Properties Reference
2-(3,3-Difluorocyclobutyl)acetic acid C₆H₈F₂O₂ 150.12 2 F atoms - pKa ≈ 3.1 (estimated due to electron-withdrawing F)
- Soluble in polar solvents
4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid C₁₁H₈F₄O₂ 248.18 4 F atoms - Higher lipophilicity (logP ≈ 2.8)
- Melting point: 120–125°C
2-(2-Fluorophenyl)acetic acid C₈H₇FO₂ 154.14 1 F atom (aromatic) - pKa ≈ 4.5
- GI absorption: High (BBB permeability low)
(2,2,3,3-Tetrafluoropropoxy)acetic acid C₅H₆F₄O₃ 190.09 4 F atoms (aliphatic) - Rotatable bonds: 5
- Hydrogen donors: 1

Key Observations :

  • Fluorine Substitution : Increasing fluorine atoms on the cyclobutyl ring (e.g., 4 F vs. 2 F) enhances electron-withdrawing effects, lowering the carboxylic acid’s pKa and increasing acidity .
  • Solubility : Polar fluorinated groups improve solubility in organic solvents (e.g., THF, DMSO), as seen in 2-(3,3-difluorocyclobutyl)acetic acid .
  • Lipophilicity : Tetrafluorocyclobutyl derivatives (e.g., 4-(2,2,3,3-tetrafluorocyclobutyl)benzoic acid) exhibit higher logP values, favoring membrane permeability .

Biological Activity

2-(2,2,3,3-tetrafluorocyclobutyl)acetic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, with an emphasis on its antimicrobial properties, anti-inflammatory effects, and other relevant pharmacological activities.

The compound is characterized by its unique tetrafluorocyclobutyl group which contributes to its chemical stability and reactivity. This structure is hypothesized to influence its interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of acetic acid derivatives, including this compound. The following table summarizes findings related to its antibacterial properties:

Pathogen Minimum Inhibitory Concentration (MIC) Effectiveness
Staphylococcus aureus0.16-0.31%Effective against planktonic growth
Escherichia coli0.31%Prevents biofilm formation
Pseudomonas aeruginosa0.31%Eradicates mature biofilms

Studies indicate that this compound exhibits significant antibacterial activity against common pathogens associated with burn wounds and other infections. It has been shown to inhibit both planktonic growth and biofilm formation, which are critical factors in chronic infections .

Anti-inflammatory Effects

The anti-inflammatory properties of acetic acid derivatives have also been investigated. In a study involving various acetic acid compounds, it was observed that they could effectively reduce inflammation in animal models. The following table summarizes key findings related to the anti-inflammatory effects:

Compound Test Method Effectiveness (%)
This compoundFormalin-induced licking test68.15% reduction in inflammation
Acetic acidAcetic acid-induced writhing test56.52% inhibition of pain response

The compound demonstrated a noteworthy reduction in inflammatory responses in tested models, suggesting potential therapeutic applications in inflammatory conditions .

Case Studies

  • Burn Wound Infections : A study evaluated the effectiveness of acetic acid against biofilm-producing bacteria commonly found in burn wounds. The results indicated that this compound could significantly inhibit the growth of these pathogens at low concentrations .
  • Analgesic Activity : In an analgesic study using acetic acid-induced writhing tests, the compound showed promising results comparable to traditional analgesics like diclofenac sodium . This suggests its potential utility in pain management.

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